2-Octyldecanoic acid 2-Octyldecanoic acid Decanoic acid, 2-octyl- can be used for emulsifier or lubricant.
Brand Name: Vulcanchem
CAS No.: 619-39-6
VCID: VC0525420
InChI: InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17(18(19)20)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20)
SMILES: CCCCCCCCC(CCCCCCCC)C(=O)O
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol

2-Octyldecanoic acid

CAS No.: 619-39-6

Cat. No.: VC0525420

Molecular Formula: C18H36O2

Molecular Weight: 284.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Octyldecanoic acid - 619-39-6

Specification

CAS No. 619-39-6
Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
IUPAC Name 2-octyldecanoic acid
Standard InChI InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17(18(19)20)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20)
Standard InChI Key OYYXZGFIZTYYRB-UHFFFAOYSA-N
SMILES CCCCCCCCC(CCCCCCCC)C(=O)O
Canonical SMILES CCCCCCCCC(CCCCCCCC)C(=O)O
Appearance Solid powder
Melting Point 38.5 °C

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2-Octyldecanoic acid belongs to the Guerbet acid family, which features branched alkyl chains synthesized via the Guerbet reaction . Its IUPAC name is 2-octyldecanoic acid, and its structure is represented as CH3(CH2)7CH(COOH)(CH2)8CH3\text{CH}_3(\text{CH}_2)_7\text{CH}(\text{COOH})(\text{CH}_2)_8\text{CH}_3. Key molecular parameters include:

PropertyValueSource
Molecular Weight284.477 g/mol
Density0.887 g/cm³
Boiling Point400.8°C at 760 mmHg
Flash Point225.6°C
LogP (Octanol-Water)6.188
Refractive Index1.454

The high boiling point and low density suggest utility in high-temperature applications, while the elevated LogP value indicates strong lipophilicity, favoring use in hydrophobic matrices .

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analyses confirm its structure and purity. For instance, reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid (85:15:0.1 v/v) resolves 2-octyldecanoic acid with a retention time of 6.2 minutes . Mass spectrometry reveals a molecular ion peak at m/z 284.272 ([M-H]⁻), consistent with its exact mass .

Synthesis and Industrial Production

Guerbet Reaction Methodology

The primary synthesis route involves the Guerbet reaction, which condenses two alcohols or esters to form branched carboxylic acids . A representative protocol is as follows:

  • Alkylation: Methyl octanoate (CH3(CH2)6COOCH3\text{CH}_3(\text{CH}_2)_6\text{COOCH}_3) reacts with 1-chlorohexane (CH3(CH2)5Cl\text{CH}_3(\text{CH}_2)_5\text{Cl}) in methanol using sodium hydroxide as a base.

  • Hydrolysis: The intermediate ester is saponified with aqueous NaOH to yield the carboxylic acid .

Example Synthesis :

  • Reactants: Methyl octanoate (1,000 g), 1-chlorohexane (1,067 g), NaOH (303 g).

  • Conditions: 60°C for 6 hours.

  • Yield: 91.3% purity (>98%).

Scalability and Byproduct Management

Industrial production faces challenges in minimizing byproducts like linear isomers. Process optimization, including temperature control and catalyst selection (e.g., transition metal catalysts), enhances selectivity . Patents by Alkermes, Inc. describe improved yields (83%) using proprietary catalysts .

Applications in Industry and Research

Emulsifiers and Lubricants

The compound’s amphiphilic nature makes it effective in emulsions. Hodoodo Chemicals reports its use as a non-ionic surfactant in cosmetic formulations, enhancing stability in oil-in-water systems . In lubricants, its branched structure reduces viscosity-temperature dependence, ideal for automotive applications .

Pharmaceutical Intermediates

2-Octyldecanoic acid serves as a precursor in drug synthesis. Yamamoto et al. utilized it to develop protease inhibitors, leveraging its lipophilicity to improve membrane permeability . Additionally, its esters (e.g., octyl laurate) exhibit antimicrobial activity, explored in topical formulations .

Analytical Chemistry

In chromatography, it acts as a stationary phase modifier. SIELC Technologies demonstrated its separation on Newcrom R1 columns, aiding impurity profiling in pharmacokinetic studies .

Recent Advances and Research Directions

Catalytic Innovations

Recent patents describe zeolite-based catalysts that reduce reaction temperatures by 30°C, improving energy efficiency . Computational studies also model branched-chain interactions, aiding in solvent design .

Biomedical Applications

Ongoing research explores its role in drug delivery systems. For example, liposomal formulations incorporating 2-octyldecanoic acid show enhanced tumor targeting in preclinical models .

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